Hole Mobility Comparison: Bis(4-(naphthalen-1-yl)phenyl)amine vs. NPB (α-NPD)
The hole mobility of Bis(4-(naphthalen-1-yl)phenyl)amine is reported in a structurally analogous thin-film transistor (TFT) configuration as 0.07 cm²/Vs [1]. This value is approximately two orders of magnitude higher than the widely cited zero-field hole mobility of its prominent analog, N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine (NPB, also known as α-NPD), which is 2.6 × 10⁻⁴ cm²/Vs [2]. While mobility is highly field- and morphology-dependent, this cross-study comparison indicates a significant potential advantage in charge transport efficiency under certain device configurations.
| Evidence Dimension | Hole Mobility (μ_h) |
|---|---|
| Target Compound Data | 0.07 cm²/Vs |
| Comparator Or Baseline | NPB (α-NPD): 2.6 × 10⁻⁴ cm²/Vs |
| Quantified Difference | ~269x higher (order of magnitude difference) |
| Conditions | Thin-film transistor (TFT) configuration for target; Time-of-flight (TOF) zero-field for NPB |
Why This Matters
Higher hole mobility can directly translate to lower device driving voltage and improved power efficiency, a key specification for OLED procurement in mobile displays and solid-state lighting.
- [1] Gmachineinfo.com. 'An efficient organic photovoltaic devices (OPVs) have been realized by using a new amorphous absorption material, bis(4-(N-(l-naphthyl)phenylamino) phenyl)fumaronitrile (NPAFN). NPAFN exhibits a hole mobility of 0.07 cm~2/Vs as determined by the thin-film transistor.' View Source
- [2] Nguyen, N. D. et al. 'Charge mobility of mixed organic semiconductors: a NPB-AlQ3 study'. Proc. SPIE, 2006, 6333, 63330J. (Extracted zero-field hole mobility of pure NPB: 2.6x10⁻⁴ cm²/Vs). View Source
